

Berubicin vs. Lomustine: A Comparative Analysis of Clinical Trial Results in Recurrent Glioblastoma

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Compound of Interest

Compound Name: *Berubicin*

Cat. No.: *B1242145*

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This guide provides an objective comparison of the clinical trial performance of **Berubicin** against historical data for Lomustine in the treatment of recurrent glioblastoma multiforme (GBM). The information is based on publicly available clinical trial data and research findings.

Overview of Berubicin

Berubicin is a novel synthetic anthracycline designed to overcome two significant challenges in brain cancer therapy: crossing the blood-brain barrier and circumventing multidrug resistance.[1] As a topoisomerase II inhibitor, **Berubicin**'s mechanism of action involves intercalating with DNA and preventing the replication of cancer cells.[2] It is the first anthracycline that appears to cross the blood-brain barrier.[3]

Clinical Trial Synopsis: NCT04762069

A pivotal Phase 2 clinical trial (NCT04762069) was conducted to evaluate the efficacy and safety of **Berubicin** compared to Lomustine in adult patients with recurrent GBM after the failure of first-line therapy.[1] This multicenter, open-label, randomized controlled study enrolled 252 patients across North America and Europe. Patients were randomized in a 2:1 ratio to receive either **Berubicin** or Lomustine.

The primary endpoint of the study was overall survival (OS). While the trial did not demonstrate a statistically significant superiority in OS for **Berubicin** compared to Lomustine, the outcomes were found to be comparable between the two treatment arms.

Quantitative Data Presentation

Patient Demographics and Disposition

The demographic and disposition data for the NCT04762069 trial are summarized below, indicating a comparable patient population between the two arms.

| Characteristic | Berubicin Arm | Lomustine Arm |
|--|---------------|---------------|
| Number of Patients | 105 | 46 |
| Mean Age (years) | - | - |
| Male (%) | - | - |
| White (%) | - | - |
| MGMT Methylation (%) | - | - |
| Withdrew from Study (%) | 9.5% | 17.4% |
| (Data from an interim analysis of the ongoing Phase 2 trial. The full dataset may vary.) | | |

Safety and Tolerability: Adverse Events

Berubicin has demonstrated an acceptable safety profile. Notably, no cardiotoxicity, a known risk with other anthracyclines, was observed. The following table summarizes the key adverse events (AEs) reported in the Phase 2 trial.

| Adverse Event | Berubicin Arm (Any Grade %) | Berubicin Arm (Grade 3-5 %) | Lomustine Arm (Any Grade %) | Lomustine Arm (Grade 3-5 %) |
|---|--------------------------------|--------------------------------|--------------------------------|--------------------------------|
| Anemia | 13.3% | 1.9% | 13.0% | 0% |
| Asthenia | 10.5% | 2.9% | 13.0% | 0% |
| Fatigue | 26.7% | 0% | 19.6% | 0% |
| Headache | 17.1% | 5.7% | 6.5% | 2.2% |
| Nausea | 17.1% | 0% | 23.9% | 0% |
| Decreased Neutrophil Count | 20.0% | 8.6% | 15.2% | 4.3% |
| Decreased Platelet Count | 4.8% | 1.9% | 30.4% | 8.7% |
| Thrombocytopenia | 1.0% | 0% | 8.7% | 2.2% |
| Decreased White Blood Cell Count | 12.4% | 7.6% | 19.6% | 6.5% |
| (Data presented at the 2023 SNO/ASCO CNS Cancer Conference) | | | | |

Experimental Protocols

Phase 2 Trial of Berubicin (NCT04762069)

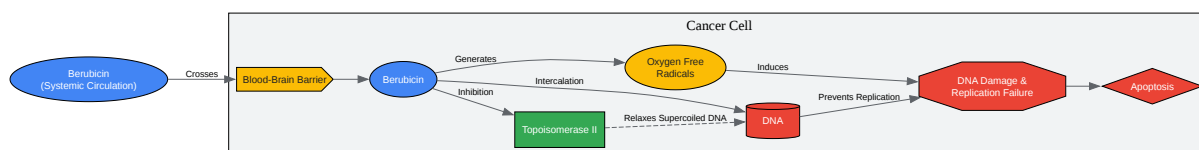
- Study Design: A multicenter, open-label, randomized, controlled, parallel two-arm study.
- Patient Population: Adult patients (at least 18 years of age) with a confirmed diagnosis of glioblastoma multiforme (WHO Grade IV) that has recurred or progressed after standard first-line therapy.

- Randomization: Patients were randomized in a 2:1 ratio to either the **Berubicin** arm or the Lomustine arm.
- Intervention:
 - **Berubicin** Arm: **Berubicin** was administered intravenously at a dose of 7.1 mg/m² as a free base over a 2-hour infusion, daily for three consecutive days. This was followed by an 18-day rest period, completing a 21-day cycle.
 - Lomustine Arm: Lomustine was administered orally at a dose of 80-110 mg/m² once every 6 weeks.
- Primary Outcome: Overall Survival (OS).
- Secondary Outcomes: Included assessments of response and progression according to the RANO (Response Assessment in Neuro-Oncology) criteria, evaluated by a blinded central reviewer.

Visualizations

Berubicin's Mechanism of Action

The following diagram illustrates the proposed signaling pathway for **Berubicin's** anticancer effects.

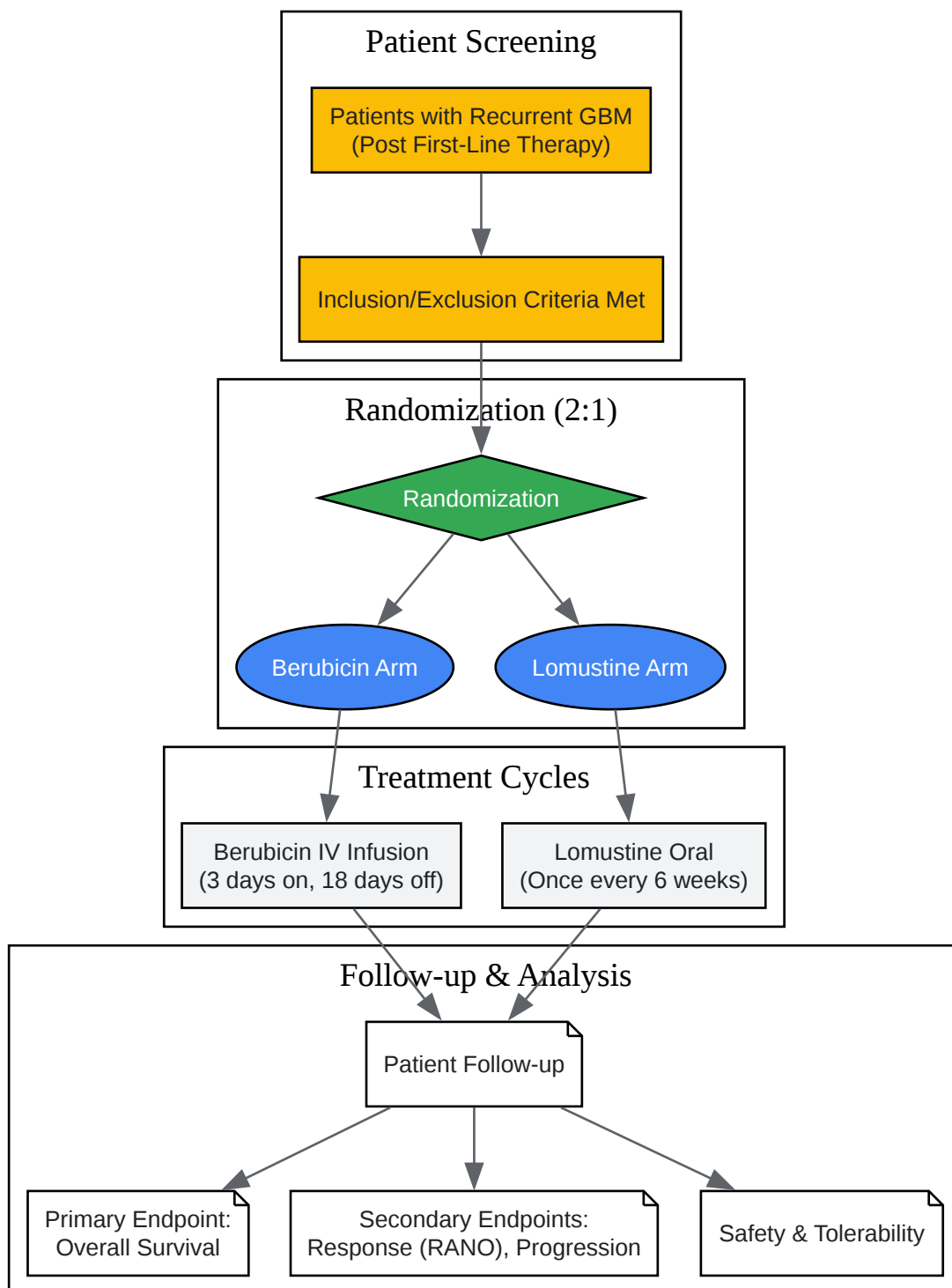


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Caption: **Berubicin's** mechanism of action in glioblastoma.

NCT04762069 Experimental Workflow

The diagram below outlines the workflow of the pivotal Phase 2 clinical trial for **Berubicin**.



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Caption: Workflow of the NCT04762069 clinical trial.

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References

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- 3. Assessment of the Efficacy of an Alternative Regimen of Lomustine in Recurrent GBM – A Single Centre Experience - PMC [pmc.ncbi.nlm.nih.gov]
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